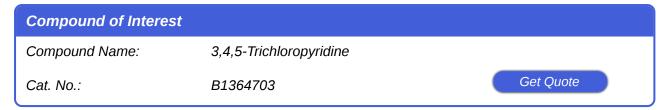


Application Notes & Protocols for Reactions of 3,4,5-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **3,4,5-Trichloropyridine** is a versatile chemical intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring an electron-deficient pyridine ring substituted with three chlorine atoms, makes it amenable to various chemical transformations. The primary reaction pathways involve the substitution of the chloro groups, which can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, making **3,4,5-trichloropyridine** a valuable building block in the development of novel compounds.[1]

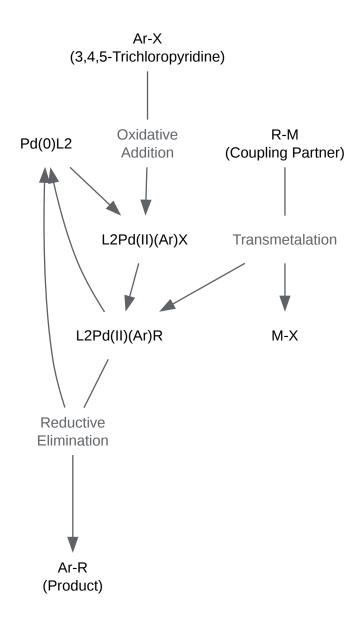
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the three electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. Nucleophiles such as amines, thiols, and alkoxides can displace the chlorine atoms. The positions ortho to the nitrogen (2- and 6-positions) are generally the most reactive, but substitution patterns can be influenced by steric effects and reaction conditions.

Experimental Workflow for Nucleophilic Aromatic Substitution







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References

- 1. chemimpex.com [chemimpex.com]
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